tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate is an intricate and significant organic compound. Its unique structure comprises a thiazole ring, a dimethylsulfamoyl group, and a tert-butyl carbamate moiety, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate typically involves multiple steps:
Formation of the Thiazole Ring: : The thiazole core can be synthesized through a cyclization reaction involving a suitable thiourea and an alpha-halo ketone under mild heating conditions.
Introduction of the Dimethylsulfamoyl Group: : This functional group is typically introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with a precursor compound of the thiazole ring.
Formation of the Carbamate Linkage: : The final step involves the coupling of the thiazole derivative with tert-butyl N-carbamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
While laboratory synthesis is focused on small-scale reactions, industrial production may involve optimized and scaled-up methods, such as:
Continuous Flow Chemistry: : For efficient handling of reactions under controlled conditions.
Catalytic Processes: : Utilizing catalysts to increase yield and reduce reaction times.
Purification Techniques: : Advanced chromatography and crystallization methods for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate can undergo oxidation, potentially modifying its thiazole ring or sulfamoyl groups.
Reduction: : Reduction reactions can target the carbamate or sulfamoyl groups, leading to various intermediates.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, altering various functional groups attached to the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation Products: : Depending on the conditions, products may include sulfoxides or sulfones.
Reduction Products: : Carbamates or thiols, among others.
Substitution Products: : Variations depend on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand or intermediate in catalytic cycles.
Synthesis: : As a building block for complex molecules.
Biology
Enzyme Inhibition:
Biochemical Assays: : Useful in designing assays for detecting biochemical activities.
Medicine
Drug Development: : Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: : Exploration of its efficacy in therapeutic contexts.
Industry
Material Science: : Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The compound’s mechanism of action often involves interactions with biological macromolecules:
Molecular Targets: : Enzymes, receptors, or other proteins.
Pathways: : May involve binding to active sites or allosteric sites, leading to inhibition or activation of target proteins.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[2-(methylamino)ethyl]carbamate: : Shares the carbamate linkage but lacks the thiazole ring.
5-(dimethylsulfamoyl)-4-methyl-1,3-thiazole derivatives: : Compounds with similar core structures but different substituents.
Uniqueness
Tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate stands out due to its combination of a thiazole ring, dimethylsulfamoyl group, and carbamate linkage. This unique structure allows it to interact with a diverse range of molecular targets and undergo various chemical transformations, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O4S2/c1-9-10(23(19,20)17(5)6)22-11(16-9)14-7-8-15-12(18)21-13(2,3)4/h7-8H2,1-6H3,(H,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLNOTYFIFBNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCNC(=O)OC(C)(C)C)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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